molecular formula C11H10BrN3 B1379618 7-Bromo-5-cyano-1-isopropylbenzimidazole CAS No. 1437795-16-8

7-Bromo-5-cyano-1-isopropylbenzimidazole

Cat. No. B1379618
CAS RN: 1437795-16-8
M. Wt: 264.12 g/mol
InChI Key: RVHPLFSRYUUSCR-UHFFFAOYSA-N
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Description

“7-Bromo-5-cyano-1-isopropylbenzimidazole” is a chemical compound with the CAS Number: 1437795-16-8. It has a molecular weight of 264.12 . The IUPAC name for this compound is 7-bromo-1-isopropyl-1H-benzo[d]imidazole-5-carbonitrile .


Molecular Structure Analysis

The InChI code for “7-Bromo-5-cyano-1-isopropylbenzimidazole” is 1S/C11H10BrN3/c1-7(2)15-6-14-10-4-8(5-13)3-9(12)11(10)15/h3-4,6-7H,1-2H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Compounds derived from benzimidazole, including those closely related to 7-Bromo-5-cyano-1-isopropylbenzimidazole, have shown promising antimicrobial and antitubercular properties. For instance, positional isomers of bromo-benzimidazoles demonstrated significant activity against Mycobacterium tuberculosis H37Rv strain, suggesting potential in antitubercular drug development (Ranjith et al., 2013). Similarly, novel 5-(nitro/bromo)-styryl-2-benzimidazoles have been synthesized and displayed higher anti-tubercular activity, highlighting the relevance of bromo-benzimidazole derivatives in combating tuberculosis (Shingalapur et al., 2009).

Anticancer Activities

The versatility of bromo-benzimidazole compounds extends to anticancer research, where derivatives have been synthesized for evaluation against various cancer cell lines. For example, new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, related to the core structure of benzimidazoles, were tested for their antidiabetic potential and cytotoxicity profiles, suggesting their utility as lead molecules in cancer research as well (Nazir et al., 2018).

Anti-inflammatory Activities

The structural modification of benzimidazole derivatives has also led to the discovery of compounds with notable anti-inflammatory and analgesic properties. A study on 7-azaindazole-chalcone derivatives synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine underlines the anti-inflammatory potential of bromo-benzimidazole-related compounds (Chamakuri et al., 2016).

Synthesis and Characterization

The synthesis and characterization of bromo-benzimidazole compounds are crucial for exploring their potential applications further. Innovative synthesis methods have been developed for benzimidazoles, including those incorporating bromo and cyano groups, which are essential for the development of new drugs and materials with enhanced properties (Lygin & Meijere, 2009).

properties

IUPAC Name

7-bromo-1-propan-2-ylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c1-7(2)15-6-14-10-4-8(5-13)3-9(12)11(10)15/h3-4,6-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHPLFSRYUUSCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C(=CC(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-cyano-1-isopropylbenzimidazole

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